molecular formula C8H6N4 B034647 2-Amino-4-methyl-3,5-pyridinedicarbonitrile CAS No. 101810-71-3

2-Amino-4-methyl-3,5-pyridinedicarbonitrile

Cat. No. B034647
M. Wt: 158.16 g/mol
InChI Key: KLVSEYBTIVQYIQ-UHFFFAOYSA-N
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Description

“2-Amino-4-methyl-3,5-pyridinedicarbonitrile” is a chemical compound with the molecular formula C8H6N4 . It’s a type of pyridinedicarbonitrile, which are aromatic heterocyclic compounds .


Synthesis Analysis

While specific synthesis methods for “2-Amino-4-methyl-3,5-pyridinedicarbonitrile” were not found, related compounds such as 2-amino-4-methylpyridinium-4-hydroxybenzolate have been synthesized using slow solvent evaporation (SSE) method . Another related compound, 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes, was synthesized by stirring a mixture of 2-amino-4,6-dichloropyrimidin-5-carbaldehyde and indoline in ethanol or methanol with NaOH .

Scientific Research Applications

  • Synthesis of Derivatives : It is used in the synthesis of 6-Alkoxy-3-dialkylamino-1,8-diamino-2,7-naphthyridine-4-carbonitriles, a process highlighted for its regioselectivity (Tverdokhlebov et al., 2003).

  • Medical Applications : Some derivatives show potential as anti-inflammatory and analgesic agents, comparable to diclofenac potassium (Hosni & Abdulla, 2008). However, toxicological findings have hindered the clinical development of certain derivatives, like 5-amino-2-pyridinecarboxylic acid derivatives, despite their potent antihypertensive activity in rats (Finch et al., 1978).

  • Dye Industry : New azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives synthesized from this compound are used as disperse dyes for polyester fibers, showing properties comparable to traditional dyes (Ho, 2005).

  • Functional Paper Manufacturing : Fluorescence active pyridinedicarbonitriles derived from this compound are used in producing functionalized paper sheets from bagasse pulp-cotton linter blend, enhancing safety and strength properties (Basta et al., 2011).

  • Solar Cell Enhancement : Metal-free phthalonitrile derivatives exhibit potential for improving dye-sensitized solar cells by enhancing photoinduced electron transfer processes (Anbarasan et al., 2011).

  • Security Applications : Novel fluorescent nanoparticles derived from this compound are developed as a strong and stable security marker for important documents, with stable morphological and optical properties over months (Missori et al., 2012). These nanoparticles also enhance the safety property of bagasse-based paper sheets as valuable documents, unfalsifiable by chemical and mechanical erasure techniques (Basta et al., 2014).

Future Directions

While specific future directions for “2-Amino-4-methyl-3,5-pyridinedicarbonitrile” were not found, research on related pyrimidine compounds suggests potential applications in the synthesis of high-value fine chemicals and pharmaceuticals . For example, fluorescent nanoparticles of 6-alkoxy-2-amino-3,5-pyridinedicarbonitriles have been developed for use as security markers in paper documents .

properties

IUPAC Name

2-amino-4-methylpyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-5-6(2-9)4-12-8(11)7(5)3-10/h4H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVSEYBTIVQYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methyl-3,5-pyridinedicarbonitrile

Synthesis routes and methods

Procedure details

Hydrogenolysis of 4 (10.0 g, 52.0 mmol) in DMF (150 mL)-MeOH (75 mL) containing 5% Pd on BaCO3 (10.0 g) was carried out in a Parr shaker with H2 pressure kept near 3.5 kg/cm2 (50 psi) for six hours. The mixture was then filtered (Celite mat), and evaporated to dryness (final conditions <1 mm, bath to 45° C.) The residue containing Ba salts which separated during the evaporation was stirred with H2O (100 mL) to give the H2O-insoluble product (7.74 g). Recrystallization from EtOH (800 mL) then gave pure 6, mp 222°-223° C., in 86% yield (7.1 g); homogeneous by TLC (cyclohexane-EtOAc, 1:1); 1H NMR (Me2SO-d6) δ2.50 (s, CH3), 7.82 (s, NH2), 8.50 (s, C2 --H).
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
cyclohexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JR Piper, GS McCaleb, JA Montgomery… - Journal of medicinal …, 1986 - ACS Publications
Evidence indicating that modifications atthe 5-and 10-positions of classical folic acid antimetabolites lead to compounds with favorable differential membrane transport in tumor vs. …
Number of citations: 146 pubs.acs.org
M Graffner-Nordberg, K Kolmodin, J Åqvist… - Journal of Medicinal …, 2001 - ACS Publications
A series of lipophilic soft drugs structurally related to the nonclassical dihydrofolate reductase (DHFR) inhibitors trimetrexate and piritrexim have been designed, synthesized, and …
Number of citations: 120 pubs.acs.org

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